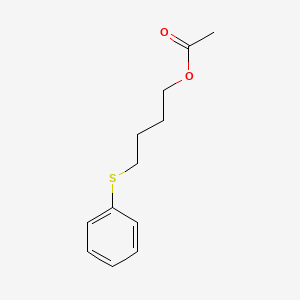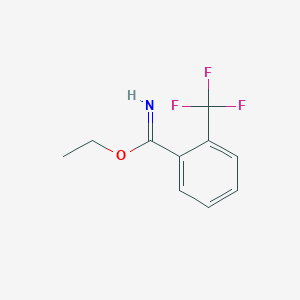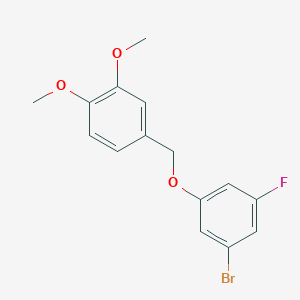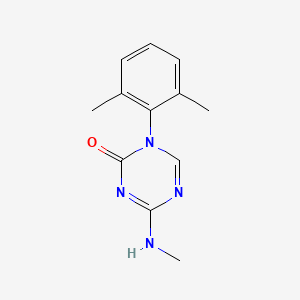
4-phenylsulfanylbutyl acetate
Übersicht
Beschreibung
4-Phenylsulfanylbutyl acetate is an organic compound characterized by the presence of a phenylsulfanyl group attached to a butyl acetate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenylsulfanylbutyl acetate typically involves the reaction of 4-phenylsulfanylbutanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenylsulfanylbutyl acetate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-phenylsulfanylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Phenylsulfanylbutyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Wirkmechanismus
The mechanism of action of 4-phenylsulfanylbutyl acetate involves its interaction with various molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylsulfanylbutanol: Similar structure but lacks the acetate group.
Phenylsulfanylbutyl alcohol: Similar structure with a hydroxyl group instead of an acetate group.
Phenylsulfanylbutyl ether: Similar structure with an ether linkage instead of an acetate group.
Uniqueness
4-Phenylsulfanylbutyl acetate is unique due to the presence of both the phenylsulfanyl and acetate groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H16O2S |
|---|---|
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
4-phenylsulfanylbutyl acetate |
InChI |
InChI=1S/C12H16O2S/c1-11(13)14-9-5-6-10-15-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI-Schlüssel |
JLVMDJKATHGNQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCCSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Amino-3-[4-(1,1-dimethylethyl)phenoxy]propionic acid](/img/structure/B8408277.png)








